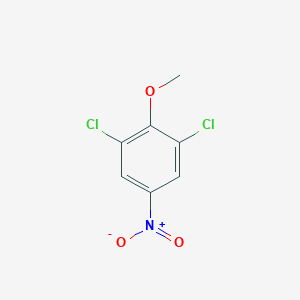
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, commonly known as D-mannitol, is a sugar alcohol that is widely used in the pharmaceutical and food industries. It is a white, crystalline powder that is easily soluble in water and has a sweet taste. D-mannitol is a versatile compound that has many applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chiral Hydroxyl Phospholanes Synthesis
Chiral hydroxyl phospholanes derived from D-mannitol, including (2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, have shown significant use in asymmetric catalytic reactions. These compounds, particularly in the form of Rhodium complexes, have demonstrated high enantioselectivity as catalysts in the asymmetric hydrogenation of various functionalized olefins. Notable substrates include dehydroamino acid derivatives, itaconic acid derivatives, and enamides. An interesting aspect of this application is the ability to conduct hydrogenations in water with high enantiomeric excess and conversion rates, exemplified by reactions with itaconic acid (Li, Zhang, Xiao, & Zhang, 2000).
Biobased Polyester Synthesis
The compound has also been employed in the enzymatic synthesis of biobased polyesters, showcasing its role as a valuable biobased rigid diol. It exhibits similarities to aromatic monomers in polyester synthesis, and its enzymatic polymerization with various diacid ethyl esters has yielded novel biobased furan polyesters. These polyesters, characterized by molecular weights around 2000 g/mol, underline the compound’s potential in creating environmentally friendly materials with desirable physical properties (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Crystal Structure and Chemical Properties
In a study focusing on the crystal structure and chemical properties, the compound was synthesized and crystallized in the monoclinic system. The study provided insights into the molecular configuration, highlighting the R configuration of C(2) and C(3) and the positioning of OH groups. This research not only detailed the structural aspects but also observed intermolecular and intramolecular hydrogen bonds, contributing to the understanding of the compound's chemical behavior and interactions (Li, Wang, & Chen, 2001).
Propriétés
Numéro CAS |
15219-93-9 |
|---|---|
Nom du produit |
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
Formule moléculaire |
C7H14O6 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7+/m1/s1 |
Clé InChI |
JPHVNZOOBXUCDJ-JWXFUTCRSA-N |
SMILES isomérique |
CO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
SMILES |
COC1(C(C(C(O1)CO)O)O)CO |
SMILES canonique |
COC1(C(C(C(O1)CO)O)O)CO |
Synonymes |
.alpha.-D-Fructofuranoside, methyl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




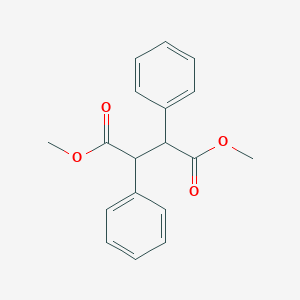


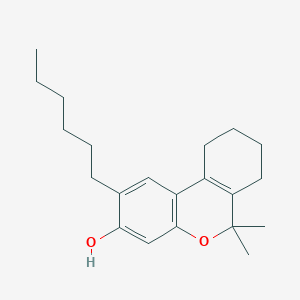

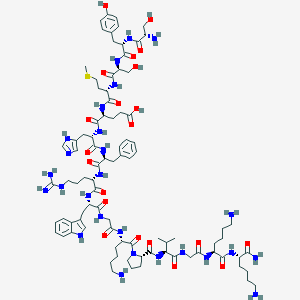
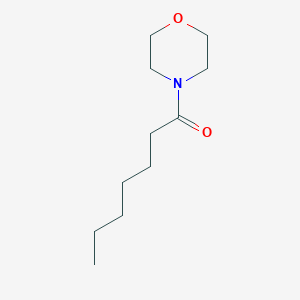
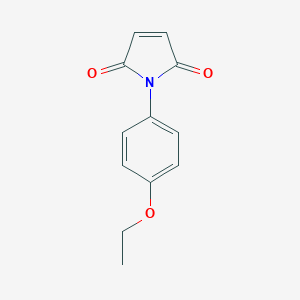

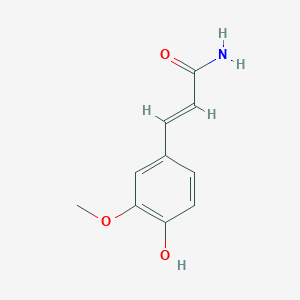
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
